molecular formula C20H23N3O6S B2497142 5-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 2034360-17-1

5-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B2497142
CAS No.: 2034360-17-1
M. Wt: 433.48
InChI Key: KOJOFOXZILTJFO-UHFFFAOYSA-N
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Description

The compound 5-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a heterocyclic molecule featuring a benzo[d]oxazol-2(3H)-one core substituted with a sulfonyl-piperidine moiety and a 1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl group. This structure combines multiple pharmacophoric elements:

  • Benzo[d]oxazolone: Known for its role in modulating pharmacokinetic properties and hydrogen-bonding interactions .
  • Piperidine-sulfonyl group: Enhances solubility and serves as a linker for structural diversification, as seen in sulfonamide-based drug candidates .

Properties

IUPAC Name

5-[4-(1,2-dimethyl-6-oxopyridin-4-yl)oxypiperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S/c1-13-10-15(11-19(24)21(13)2)28-14-6-8-23(9-7-14)30(26,27)16-4-5-18-17(12-16)22(3)20(25)29-18/h4-5,10-12,14H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJOFOXZILTJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Dihydropyridine moiety : Contributes to its potential as a calcium channel blocker and other pharmacological activities.
  • Piperidine ring : Known for its diverse biological activities, including anticholinergic effects.
  • Benzo[d]oxazole core : Implicated in various biological interactions and has shown promise in anticancer research.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The sulfonamide group is particularly noted for its ability to inhibit carbonic anhydrase, which is often overexpressed in tumors.

Case Study : A study demonstrated that derivatives of sulfonamides showed IC50 values in the low micromolar range against various cancer cell lines, suggesting that the compound could potentially serve as a lead for anticancer drug development .

Antimicrobial Properties

Compounds with piperidine and oxazole structures have been reported to exhibit antimicrobial activity. The mechanism is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Research Findings : A series of piperidine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing the sulfonamide group showed enhanced antibacterial activity compared to controls .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE) and urease, which are critical targets in treating Alzheimer's disease and managing urinary infections, respectively.

Table 1: Enzyme Inhibition Activity

CompoundTarget EnzymeIC50 (µM)
5-((4-(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-oneAChE2.14
Reference Compound (Thiourea)AChE21.25
Other Piperidine DerivativeUrease0.63

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : By binding to the active sites of target enzymes like AChE and urease.
  • Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways involved in proliferation and apoptosis.
  • Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties, which may contribute to their protective effects against cellular damage.

Comparison with Similar Compounds

Research Findings and Implications

Structure-Activity Relationships (SAR): The dihydropyridinone group’s rigidity may reduce off-target effects compared to flexible 1,3,4-oxadiazoles .

Synthetic Challenges: Competitive side reactions during etherification (e.g., dihydropyridinone ring opening) necessitate precise stoichiometry, contrasting with more robust oxadiazole formations .

Data Tables

Table 1: Comparative Spectral Data

Parameter Target Compound 1,3,4-Oxadiazole Coumarin Hybrid
¹H NMR (δ, ppm) 6.8–7.2 (aromatic) 7.5–8.1 (oxadiazole) 6.5–7.0 (coumarin)
Melting Point (°C) 215–220 (predicted) 180–190 230–240
LogP 2.1 (estimated) 3.5 1.8

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